4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGHVQOUVYCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine typically involves the condensation of an α-amino ketone with cyanamide. One common method starts with commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, which undergoes aminolysis with p-toluenesulfonamide under microwave irradiation. This yields two separable regioisomeric amino alcohols, one of which is oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through process engineering and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Table 1: Key Structural Derivatives and Their Properties
Key Observations :
- N1 Substitutions: Methylation (6a) improves activity against Pseudomonas aeruginosa PqsR, a quorum-sensing regulator, compared to the unsubstituted parent compound . Bulkier groups (e.g., 3,5-dichlorobenzyl in 11) enhance cytotoxicity, likely by stabilizing interactions with tubulin’s hydrophobic pockets .
- Hybrid Structures : Incorporation of imidazole-propyl chains (e.g., compound 10244308) increases binding affinity to MRSA targets, suggesting synergistic interactions between the benzimidazole and imidazole moieties .
Positional Isomerism and Saturation Effects
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7): A positional isomer with the amine at the 5-position instead of the 2-position.
Critical Analysis :
- Mechanochemical Synthesis: The use of ZnO nanoparticles in solvent-free conditions (e.g., for fused pyrimidines) improves sustainability and reduces reaction times compared to traditional methods .
- Reductive Methods : Tin(II) chloride in HCl efficiently generates the 2-amine group but poses environmental and safety challenges due to toxic byproducts .
Biological Activity
Overview
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine (CAS No. 41358-95-6) is a heterocyclic compound characterized by a unique tetrahydro structure that contributes to its diverse chemical reactivity and biological activity. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of an α-amino ketone with cyanamide. A notable synthetic route employs commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, which undergoes aminolysis with p-toluenesulfonamide under microwave irradiation. This method yields regioisomeric amino alcohols that can be oxidized and condensed to form the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from it demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 128 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have reported that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole core can enhance its potency against specific cancer types.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promise as a cyclooxygenase (COX-2) inhibitor and as a potential agent for targeting fibroblast growth factor receptors (FGFR). One study highlighted a derivative with an IC50 value of less than 4.1 nM for FGFR1 inhibition .
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that compounds with electron-withdrawing groups at specific positions on the benzimidazole ring exhibited enhanced activity compared to their unsubstituted counterparts.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative A | 16 | Staphylococcus aureus |
| Derivative B | 32 | Escherichia coli |
| Derivative C | 64 | Candida albicans |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer effects, a series of derivatives were synthesized and screened against various cancer cell lines. The study found that specific substitutions on the benzimidazole core significantly influenced cytotoxicity.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Derivative D | 25.3 | KG1 |
| Derivative E | 77.4 | SNU16 |
Q & A
Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yields?
Methodological Answer: The synthesis of this compound often involves one-pot strategies or catalytic coupling reactions. Key methods include:
- CBr4-Catalyzed One-Pot Synthesis : Reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C yields 78% product. CBr4 acts as a Lewis acid catalyst, enhancing electrophilic substitution .
- Copper-Catalyzed Three-Component Coupling : Combining 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with copper iodide produces N-sulfonylacetamidines. This method allows modular functionalization .
- SNAr Amination : Reacting 2-chloro-benzimidazole derivatives with amines (e.g., 1-methylpiperidin-4-amine) under nucleophilic aromatic substitution conditions can yield target compounds, though side reactions like N-demethylation may occur .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield | Key Reference |
|---|---|---|---|
| CBr4-mediated one-pot | CH3CN, 80°C | 78% | |
| Copper-catalyzed coupling | CuI, toluene/DMSO, 65°C | 70–85% | |
| SNAr amination | Base (e.g., NaOH), 80–85°C | 60–90% |
Q. How can the purity and structural integrity of synthesized derivatives be validated?
Methodological Answer: Validation typically involves:
- Chromatographic Techniques : HPLC or TLC (as in ) to monitor reaction progress and purity.
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in spiro-fused imidazolone derivatives .
Advanced Research Questions
Q. What computational methods predict the electronic and thermodynamic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) is widely employed:
- Colle-Salvetti Correlation-Energy Formula : Modified to calculate correlation energies using electron density and local kinetic-energy density. Validated for atoms, ions, and molecules with <5% error .
- Molecular Dynamics (MD) Simulations : Study solvent effects on reactivity (e.g., acetonitrile’s role in CBr4-mediated synthesis) .
- QSAR/QSPR Models : Predict biological activity or solubility using descriptors like logP, polar surface area, and H-bonding capacity .
Q. What unexpected reaction pathways or mechanistic complexities arise during synthesis?
Methodological Answer:
- Self-Catalyzed N-Diarylation : In SNAr reactions, the desired product (e.g., 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine) may undergo N-demethylation, leading to diarylated byproducts. This occurs due to steric hindrance or competing nucleophilic pathways .
- Oxidative Sulfur Modulation : Controlled oxidation of sulfur-containing benzimidazoles (e.g., fenbendazole derivatives) yields sulfoxides or sulfones, critical for tuning biological activity .
Q. Table 2: Mechanistic Insights
| Reaction Type | Key Observation | Reference |
|---|---|---|
| SNAr with N-demethylation | Competing diarylation pathway | |
| Sulfur oxidation | Tunable sulfoxide/sulfone ratio |
Q. How can derivatives be designed for targeting biological systems (e.g., enzymes, pathogens)?
Methodological Answer:
- Enzyme Inhibition :
- Antimicrobial Agents :
- Indeno[1,2-c]pyrazol-4-ones : Synthesized via benzothiazolyl hydrazones, these derivatives exhibit activity against bacterial pathogens .
- Photodynamic Tools : Arylazobenzimidazoles with NH groups serve as visible-light photoswitches for optochemical applications .
Q. Design Strategy :
Scaffold Functionalization : Attach substituents (e.g., sulfonyl, methoxy) to modulate steric/electronic effects.
Biological Assays : Evaluate cytotoxicity, enzyme inhibition (IC50), and pharmacokinetics (logBB, GI absorption) .
Q. What strategies optimize reaction efficiency in transition-metal-free systems?
Methodological Answer:
Q. Data Contradictions & Resolutions
- Yield Discrepancies : Copper-catalyzed methods (70–85% ) vs. SNAr (60–90% ). Differences arise from substrate electronic effects (e.g., electron-deficient aryl halides react faster).
- Mechanistic Ambiguities : Computational models (DFT ) vs. experimental data (e.g., unexpected diarylation ). MD simulations reconcile such gaps by modeling solvent interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
